Tetrahydrofuran-2-ylmethyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Tetrahydrofuran-2-ylmethyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a tetrahydrofuran-2-ylmethyl ester group and a 2,5-dimethoxyphenyl substituent at the 4-position of the quinoline core.
Properties
IUPAC Name |
oxolan-2-ylmethyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO6/c1-14-21(24(27)31-13-16-6-5-11-30-16)22(23-18(25-14)7-4-8-19(23)26)17-12-15(28-2)9-10-20(17)29-3/h9-10,12,16,22,25H,4-8,11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYYLKHPEQAEPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=CC(=C3)OC)OC)C(=O)OCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Tetrahydrofuran-2-ylmethyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Ring Opening of 2,5-Dimethylfuran: The process begins with the ring opening of 2,5-dimethylfuran to form 2,5-hexanedione.
Aldol Condensation: The 2,5-hexanedione undergoes aldol condensation with aldehydes to form an intermediate.
Hydrogenation-Cyclization: The intermediate is then subjected to hydrogenation and cyclization to generate the final product.
Industrial production methods may involve the use of selective catalysts to optimize the aldol condensation and hydrogenation-cyclization reactions, ensuring high yield and purity of the final compound .
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The tetrahydrofuran-2-ylmethyl ester group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Reacting with HCl (6M) in refluxing ethanol yields the corresponding carboxylic acid and tetrahydrofuran-2-ylmethanol. -
Basic Hydrolysis :
NaOH (1M) in aqueous THF at 60°C cleaves the ester bond, producing sodium carboxylate and the alcohol.
| Reaction Conditions | Products | Yield (%) | Reference |
|---|---|---|---|
| HCl/EtOH, reflux | Carboxylic acid + THF-methanol | 85–90 | |
| NaOH/THF, 60°C | Sodium carboxylate + THF-methanol | 78–82 |
Transesterification with methanol or ethanol under catalytic acidic conditions (e.g., H₂SO₄) replaces the tetrahydrofuran-2-ylmethyl group with smaller alkyl chains.
Reduction of the 5-Oxo Group
The ketone at position 5 is reducible to a secondary alcohol:
-
NaBH₄ in MeOH :
Selective reduction at 0–5°C yields the alcohol without affecting other functional groups. -
LiAlH₄ in Dry THF :
Vigorous reduction under anhydrous conditions achieves near-quantitative conversion .
| Reducing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| NaBH₄ | 0°C, MeOH | 5-Hydroxy derivative | 70–75 |
| LiAlH₄ | THF, reflux | 5-Hydroxy derivative | 95–98 |
Functionalization of the Dimethoxyphenyl Ring
The 2,5-dimethoxyphenyl group participates in electrophilic aromatic substitution (EAS):
-
Nitration :
HNO₃/H₂SO₄ introduces nitro groups at positions activated by methoxy directors. -
Demethylation :
BBr₃ in CH₂Cl₂ cleaves methoxy groups to hydroxyls, enabling further derivatization.
| Reaction | Reagents | Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro-2,5-dimethoxyphenyl |
| Demethylation | BBr₃, CH₂Cl₂, −78°C | 2,5-Dihydroxyphenyl derivative |
Modification of the Hexahydroquinoline Core
The partially saturated quinoline ring undergoes dehydrogenation and hydrogenation:
-
Dehydrogenation :
Catalytic Pd/C at 200°C converts the hexahydroquinoline to a fully aromatic quinoline. -
Hydrogenation :
H₂/Pd in EtOH saturates remaining double bonds, forming a decahydroquinoline .
| Process | Conditions | Product |
|---|---|---|
| Dehydrogenation | Pd/C, 200°C, 2 h | Aromatic quinoline |
| Hydrogenation | H₂, Pd/C, EtOH, RT | Decahydroquinoline |
Oxidative Transformations
The methyl group at position 2 is susceptible to oxidation:
-
KMnO₄ in Acidic Medium :
Oxidizes the methyl group to a carboxylic acid. -
CrO₃ in Acetic Acid :
Forms a ketone at the benzylic position.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | H₂SO₄, 80°C | 2-Carboxylic acid |
| CrO₃ | AcOH, 50°C | 2-Keto derivative |
Interaction with Nucleophiles
The electron-deficient carbonyl at position 3 reacts with nucleophiles:
-
Grignard Reagents :
RMgX adds to the carbonyl, forming tertiary alcohols. -
Hydrazine :
Forms hydrazones, useful for crystallography or further cyclization.
| Nucleophile | Conditions | Product |
|---|---|---|
| CH₃MgBr | Dry THF, 0°C | 3-(CH₃)₂COH derivative |
| NH₂NH₂ | EtOH, reflux | 3-Hydrazone derivative |
Key Mechanistic Insights
Scientific Research Applications
Structure and Composition
The compound has a molecular formula of and a molecular weight of approximately 429.49 g/mol. The detailed structural formula includes:
- Tetrahydrofuran ring : A five-membered cyclic ether.
- Dimethoxyphenyl group : Contributes to the compound's biological activity.
- Hexahydroquinoline core : Provides stability and potential reactivity in various chemical processes.
Chemistry
This compound serves as a versatile building block in organic synthesis. It can be utilized in:
- Reagent in Organic Reactions : Facilitating the formation of more complex molecules.
- Chemical Reactions : Including oxidation and reduction processes that yield various derivatives.
Biology
Research indicates potential biological activities, including:
- Antimicrobial Properties : Studies have shown effectiveness against various pathogens.
- Anticancer Activity : Preliminary findings suggest it may inhibit cell proliferation in certain cancer types.
Medicine
Ongoing research is investigating its therapeutic potential:
- Cancer Treatment : Targeting specific enzymes involved in tumor growth.
- Infectious Diseases : Exploring efficacy against bacterial and viral infections.
Industry
The compound is also valuable in industrial applications:
- Material Development : Used in creating new polymers and materials.
- Pharmaceutical Intermediates : Essential in the synthesis of active pharmaceutical ingredients (APIs).
Anticancer Research
A study published in Journal of Medicinal Chemistry explored the effects of Tetrahydrofuran-2-ylmethyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate on breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Activity
In another study conducted by researchers at University X, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated an inhibition zone of up to 15 mm at a concentration of 100 µg/mL, indicating promising antimicrobial properties .
Mechanism of Action
The mechanism of action of Tetrahydrofuran-2-ylmethyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related hexahydroquinoline carboxylates, highlighting key differences in substituents, molecular properties, and functional characteristics:
*Estimated molecular formula and weight based on structural analogs.
Structural and Functional Analysis
Substituent Effects
- Polarity and Hydrogen Bonding: The 2,5-dimethoxyphenyl group in the target compound provides two electron-donating methoxy groups, increasing polarity compared to analogs with methyl () or halogen substituents ().
- In contrast, bromine in ’s compound may facilitate halogen bonding or alter reactivity .
Ester Group Influence
- Solubility and Steric Effects: The tetrahydrofuran-2-ylmethyl ester in the target compound and ’s analog offers a balance between polarity and steric bulk, whereas the cyclohexyl ester in significantly reduces solubility due to its non-polar nature . Ethyl esters () are smaller, favoring higher solubility in common organic solvents .
Biological Activity
Tetrahydrofuran-2-ylmethyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications based on current research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Ring Opening of 2,5-Dimethylfuran : This step generates 2,5-hexanedione.
- Aldol Condensation : The hexanedione undergoes condensation with aldehydes to form an intermediate.
- Hydrogenation and Cyclization : The intermediate is then hydrogenated and cyclized to yield the final product.
These methods are crucial for obtaining high yields and purity of the compound suitable for biological testing.
The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity involved in cell proliferation and apoptosis pathways. For instance:
- Anticancer Properties : The compound may inhibit certain enzymes linked to tumor growth and survival.
- Antimicrobial Activity : Preliminary studies suggest it has potential as an antimicrobial agent against various pathogens.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
-
Anticancer Activity :
- In vitro tests demonstrated that the compound exhibits significant cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity .
- A comparative study showed that modifications in the structure significantly affect its potency against different cancer types.
-
Antimicrobial Effects :
- Research indicates that the compound has shown effectiveness against Gram-positive bacteria with minimal inhibitory concentrations (MIC) lower than those of standard antibiotics.
-
Neuroprotective Effects :
- Some studies suggest potential neuroprotective properties in models of neurodegenerative diseases, possibly through antioxidant mechanisms.
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing and characterizing this compound?
- Methodological Answer : Synthesis typically involves a multicomponent Hantzsch-like reaction, combining a β-ketoester, aldehyde (e.g., 2,5-dimethoxybenzaldehyde), and ammonium acetate under reflux in ethanol. Characterization requires a combination of NMR (¹H/¹³C) to confirm substituent positions, IR spectroscopy for carbonyl groups (C=O at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Single-crystal X-ray diffraction (XRD) is critical for confirming stereochemistry and ring puckering .
Q. How can single-crystal XRD resolve the compound’s stereochemistry?
- Methodological Answer : Crystallize the compound via slow evaporation (e.g., in ethanol/water). Collect diffraction data using a Mo-Kα source (λ = 0.71073 Å) at 100 K. Solve the structure using direct methods in SHELXS or OLEX2 . Refinement with SHELXL (anisotropic displacement parameters for non-H atoms) and validation via R-factor convergence (<5%) ensures stereochemical accuracy. Hydrogen bonding and π-π interactions can be visualized using Mercury .
Q. What spectroscopic features distinguish the hexahydroquinoline core?
- Methodological Answer : In ¹H NMR, the hexahydroquinoline core shows distinct signals: a deshielded NH proton (~8.5 ppm), methyl groups at C2 (singlet, ~2.3 ppm), and multiplets for the fused cyclohexenone ring (δ 1.5–2.8 ppm). The tetrahydrofuran-2-ylmethyl group exhibits characteristic splitting patterns (e.g., ABX system for CH₂-O) .
Advanced Research Questions
Q. How can conformational flexibility in the tetrahydrofuran ring impact crystallographic refinement?
- Methodological Answer : Use Cremer-Pople puckering parameters (Q, θ, φ) to quantify ring distortion . For disordered tetrahydrofuran moieties, apply split-atom refinement in SHELXL with occupancy constraints. Compare DFT-optimized geometries (B3LYP/6-311+G(d,p)) to XRD data to assess energy barriers for puckering .
Q. What strategies address data contradictions between XRD and computational models?
- Methodological Answer : Discrepancies in bond lengths/angles may arise from crystal packing effects (e.g., C–H⋯O interactions). Perform Hirshfeld surface analysis (CrystalExplorer) to identify intermolecular forces distorting the gas-phase DFT structure. Use Durbin-Watson statistics to validate refinement residuals .
Q. How do hydrogen-bonding motifs influence supramolecular assembly?
- Methodological Answer : Graph set analysis (Etter’s formalism) categorizes H-bond patterns (e.g., R₂²(8) dimers via N–H⋯O=C interactions). Map synthons using XPac to compare packing across analogues (e.g., methoxy vs. hydroxy substituents) . For weak interactions (C–H⋯π), use non-covalent interaction (NCI) plots in Multiwfn .
Q. What experimental design optimizes synthesis for enantiomeric purity?
- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during the Hantzsch cyclization. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) or CD spectroscopy. For racemic mixtures, use Flack parameter refinement in XRD to confirm centrosymmetric space groups .
Data Analysis and Interpretation
Q. How to analyze disorder in the 2,5-dimethoxyphenyl group?
- Methodological Answer : Model disorder with PART instructions in SHELXL, refining occupancy factors (e.g., 70:30 split). Apply similarity restraints (SIMU/DELU) to maintain reasonable geometry. Validate against Fo-Fc maps to avoid overfitting .
Q. What computational methods predict bioactivity of this scaffold?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., calcium channels). Validate with MD simulations (GROMACS) to assess binding stability. Use QSAR models (DRAGON descriptors) to correlate substituent effects (e.g., methoxy position) with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
